2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17-7-4-3-6-16(17)19(24)21-12-14-10-15(13-20-11-14)22-9-5-8-18(22)23/h3-4,6-7,10-11,13H,2,5,8-9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDVDNFGHBCWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Thiazole-Benzamide Derivatives ()
Compounds 4d–4i from share a benzamide-thiazole core but differ in substituents. For example:
- 4d: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
- 4e : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide
Key Differences :
- The thiazole ring in 4d–4i introduces rigidity and sulfur-based interactions, whereas the target compound’s pyridine-pyrrolidinone motif may favor π-π stacking and hydrogen bonding.
- Chlorine substituents in 4d–4i increase electronegativity, whereas the ethoxy group in the target compound enhances lipophilicity.
N,O-Bidentate Benzamide ()
The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but includes an N,O-bidentate directing group for metal catalysis.
Ponatinib-Inspired Derivatives ()
Ponatinib analogs such as N-(3-{2-[(pyrrolidin-1-yl)methyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)phenyl)benzamide () incorporate imidazole and trifluoromethyl groups.
Key Difference: The lactam (pyrrolidinone) in the target compound may provide greater conformational stability compared to the flexible pyrrolidinylmethyl group in Ponatinib derivatives.
Risvodetinib ()
Risvodetinib (WHO INN List 90) is a clinical-stage benzamide with pyrimidine and methylpiperazinyl groups:
- Structure: N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
Key Insight : The target compound’s ethoxy group may improve blood-brain barrier penetration compared to risvodetinib’s polar methylpiperazinyl substituent.
Fluorinated Benzamide Derivatives (Evidences 5–6)
European patent compounds (e.g., 5-Fluor-N-(4-chloro-2-methylpyridin-3-yl)-...benzamide ) feature fluorinated aromatic rings and triazolo-oxazin groups.
Key Difference : Fluorine substituents enhance electron-withdrawing effects and metabolic stability, whereas the target’s ethoxy group balances lipophilicity and steric bulk.
Biological Activity
The compound 2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide (CAS Number: 2034298-94-5) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is with a molecular weight of 339.4 g/mol. The structure features a benzamide core with an ethoxy group and a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2034298-94-5 |
Research indicates that compounds similar to 2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Specific studies have shown that benzamide derivatives can modulate the activity of neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, which are essential in neuropharmacology.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that benzamide derivatives exhibit antitumor properties by inhibiting cell proliferation in cancer models. For instance, a related compound demonstrated significant inhibition of RET kinase activity, which is implicated in certain cancers .
- Neuropharmacological Effects : Compounds with similar structures have been reported to influence serotonin receptor binding, suggesting potential applications in treating mood disorders or anxiety .
- Gastroprokinetic Effects : Some benzamide derivatives have been studied for their gastroprokinetic effects, enhancing gastric motility and potentially offering therapeutic benefits for gastrointestinal disorders .
Study on Antitumor Activity
A study evaluated the efficacy of a closely related benzamide derivative in inhibiting cancer cell lines. The compound showed potent activity against RET-driven tumors, leading to decreased cell viability and proliferation rates. This suggests that the structural features present in 2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide could confer similar antitumor effects.
Neuropharmacological Assessment
In another study focusing on neuropharmacological properties, researchers assessed the binding affinity of various benzamide derivatives to serotonin receptors. The findings indicated that modifications in the chemical structure significantly influenced receptor interactions, highlighting the importance of the ethoxy and pyrrolidine groups for enhancing biological activity.
Q & A
Q. What are the key steps and challenges in synthesizing 2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the benzamide and pyridinylmethylamine precursors under basic conditions (e.g., using DCC or EDC as coupling agents).
- Functional group protection : The 2-oxopyrrolidin-1-yl group may require protection during synthesis to prevent side reactions.
- Purification : Chromatographic techniques (HPLC, TLC) are critical for isolating intermediates and ensuring final product purity (>95%) . Key challenges include optimizing reaction yields (typically 40–60% in multi-step syntheses) and minimizing byproducts like unreacted starting materials or hydrolyzed intermediates.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the structure, with characteristic peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and pyrrolidinone carbonyl (δ ~170–175 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 368.18).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies impurities .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Neurological activity : Modulation of neurotransmitter receptors (e.g., GABA or serotonin receptors) due to structural similarity to known ligands .
- Anticancer potential : Inhibition of kinases or proteases via π-π stacking interactions between the pyridine ring and enzyme active sites .
- Enzyme inhibition : The 2-oxopyrrolidin-1-yl moiety may act as a transition-state analog for hydrolases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while additives like DMAP improve coupling efficiency.
- Temperature control : Maintaining temperatures below 50°C prevents decomposition of heat-sensitive groups (e.g., the pyrrolidinone ring).
- Catalyst screening : Palladium-based catalysts (e.g., Pd/C) may accelerate coupling steps, reducing reaction time by 20–30% .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC values or target selectivity often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Compound stability : Perform stability tests under assay conditions (pH, temperature) using LC-MS to detect degradation products.
- Off-target effects : Use CRISPR-edited cell models or competitive binding assays to isolate primary targets .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Pyrrolidinone modifications : Replacing the 2-oxo group with a thioamide or fluorinated analog may alter binding affinity.
- Pyridine substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 5-position enhances π-π interactions with aromatic residues in target proteins.
- Benzamide variations : Methoxy or nitro groups at the ortho position improve metabolic stability .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., serotonin transporters), highlighting key residues (e.g., Tyr95 for hydrogen bonding).
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, identifying conformational changes in the target upon ligand binding.
- QSAR models : Machine learning algorithms (e.g., Random Forest) correlate substituent effects with activity data from analogous compounds .
Q. How can enantiomeric purity be achieved, and what impact does it have on biological activity?
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during key steps to favor the desired enantiomer.
- Activity differences : Enantiomers may exhibit 10–100x variations in IC values due to stereospecific binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
